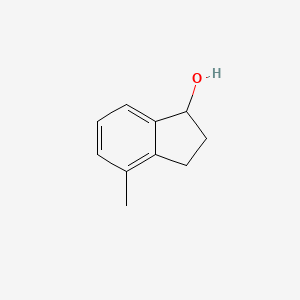

4-methyl-2,3-dihydro-1H-inden-1-ol

Description

4-Methyl-2,3-dihydro-1H-inden-1-ol (CAS 67864-03-3) is a bicyclic alcohol with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . Its structure comprises a partially saturated indene backbone substituted with a hydroxyl group at position 1 and a methyl group at position 4 (Figure 1). This compound is widely used in research as a versatile scaffold for synthesizing pharmacologically active molecules and materials. It is commercially available with a purity >98% and is typically stored at -80°C or -20°C to maintain stability .

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUTZTVFJIHGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C2=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the reduction of 4-methyl-1-indanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-methyl-1-indanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 4-methyl-1-indanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction of the compound can lead to the formation of 4-methyl-2,3-dihydro-1H-indene.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 4-methyl-2,3-dihydro-1H-indene chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: 4-methyl-1-indanone.

Reduction: 4-methyl-2,3-dihydro-1H-indene.

Substitution: 4-methyl-2,3-dihydro-1H-indene chloride.

Scientific Research Applications

4-methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-methyl-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Differences and Implications:

Substituent Position and Steric Effects: The position of the methyl group significantly impacts reactivity. For example, 2-methyl-2,3-dihydro-1H-inden-1-ol (position 2 methyl) undergoes distinct catalytic methylation pathways compared to the 4-methyl isomer .

Functional Group Modifications :

- 4-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol introduces an ether linkage, enhancing lipophilicity and making it suitable for drug candidates targeting membrane-bound receptors .

- The nitro group in (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol increases polarity and electron-withdrawing effects, altering acidity (pKa) and reactivity in electrophilic substitutions .

Stereochemical Variations: Enzymatic resolution methods have been employed to synthesize enantiopure derivatives like (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride, highlighting the importance of chirality in biological activity .

Biological Activity

4-Methyl-2,3-dihydro-1H-inden-1-ol is a compound belonging to the indane class of organic compounds, characterized by the presence of both a hydroxyl group and a methyl group on its indan ring system. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Research Findings

Several studies have explored the potential applications and biological activities of this compound:

Anticancer Activity

A study focusing on dihydro-1H-indene derivatives demonstrated that compounds structurally related to this compound exhibited significant antiproliferative effects against various cancer cell lines. For example, derivatives were found to inhibit tubulin polymerization by binding to the colchicine site, leading to apoptosis and cell cycle arrest in cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Inhibition Rate (%) at 0.1 µM | Mechanism |

|---|---|---|

| 12d | 78.82 | Tubulin polymerization inhibition |

| 12q | 83.61 | Tubulin polymerization inhibition |

| 12a | <50 | Less potent compared to electron-donating groups |

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial properties. The hydroxyl group in the structure may enhance its ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death .

Case Studies

While direct case studies specifically on this compound are scarce, related compounds have provided insights into its potential efficacy:

- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their anti-HIV activity. The results indicated that structural modifications could significantly enhance antiviral potency, suggesting that similar strategies could be applied to derivatives of this compound .

- Inflammation Models : In models of inflammation, compounds with similar structures were shown to reduce pro-inflammatory cytokines, indicating potential therapeutic roles in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.